2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of 2-amino-2-(3-methylpiperidin-4-yl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) are often used to remove the Boc group under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce the free amine.
Scientific Research Applications
2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. Upon removal of the Boc group, the free amine can form covalent or non-covalent bonds with the target, modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
- 2-Amino-2-(1-(tert-butoxycarbonyl)-3-ethylpiperidin-4-yl)acetic acid
Uniqueness
2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is unique due to the presence of the methyl group on the piperidine ring, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-amino-2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-8-7-15(12(18)19-13(2,3)4)6-5-9(8)10(14)11(16)17/h8-10H,5-7,14H2,1-4H3,(H,16,17) |
InChI Key |
SZGAJFRQIWTESA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1C(C(=O)O)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.